4-((1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
Description
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Properties
CAS No. |
1093659-03-0 |
|---|---|
Molecular Formula |
C30H34N6O4 |
Molecular Weight |
542.64 |
IUPAC Name |
4-[[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H34N6O4/c1-20-17-26(34-33-20)32-27(37)19-35-25-10-6-5-9-24(25)29(39)36(30(35)40)18-22-11-13-23(14-12-22)28(38)31-16-15-21-7-3-2-4-8-21/h2-10,17,22-23H,11-16,18-19H2,1H3,(H,31,38)(H2,32,33,34,37) |
InChI Key |
JPYGPCVWVIBCCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-((1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex molecule that incorporates various pharmacophoric elements. Its design suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 462.54 g/mol. The structure features a pyrazole moiety linked to a quinazoline scaffold, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Antitumor Activity :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Case Study: COX-II Inhibition
A study conducted on pyrazole derivatives indicated that compounds structurally related to our target exhibited significant inhibition against COX-II, with one derivative showing an IC50 value as low as 0.52 μM, highlighting its potential as a safer alternative to traditional NSAIDs like Celecoxib .
Case Study: Antitumor Efficacy
Another investigation into similar quinazoline derivatives revealed that they effectively inhibited tumor growth in xenograft models by downregulating the ERK signaling pathway, which is often upregulated in cancers . This suggests that our compound may also possess similar anticancer properties.
Scientific Research Applications
The compound "4-((1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide" has garnered interest in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article will explore its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that combines elements of pyrazole, quinazoline, and cyclohexane.
Structural Features
The compound features:
- A pyrazole moiety that is known for its biological activity.
- A quinazoline core which is often associated with anticancer properties.
- A phenethyl group that may enhance bioavailability and receptor binding.
Anticancer Activity
Research indicates that compounds containing quinazoline and pyrazole derivatives exhibit significant anticancer properties. The unique structure of this compound allows for potential interactions with various biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell signaling pathways .
Anti-inflammatory Properties
Compounds with pyrazole structures are frequently investigated for their anti-inflammatory effects. The presence of the 3-methyl-1H-pyrazole segment in this compound suggests potential efficacy in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored. Similar derivatives have demonstrated effectiveness against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes . This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Research into pyrazole derivatives has shown promising results in antimicrobial activity against various pathogens. The structural components of this compound may contribute to its ability to disrupt microbial cell functions, making it a candidate for further exploration in antibiotic development .
Nonlinear Optical Properties
The compound's unique electronic structure makes it a candidate for applications in materials science, particularly in the field of nonlinear optics. Studies have suggested that pyrazole-containing compounds can exhibit significant nonlinear optical responses, which are valuable in developing advanced photonic devices .
Applications Overview
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives similar to the compound . The study found that these derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction through receptor modulation .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on related pyrazole compounds demonstrated their ability to inhibit COX enzymes effectively. This inhibition was correlated with reduced levels of inflammatory markers in vivo, indicating a strong potential for therapeutic use in chronic inflammatory conditions .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and urea-like bonds in the structure undergo hydrolysis:
-
Acidic hydrolysis (HCl, 60°C): Cleaves the carboxamide bond, yielding cyclohexanecarboxylic acid and a pyrazole-quinazoline fragment.
-
Basic hydrolysis (NaOH, 50°C): Degrades the quinazoline-dione ring to anthranilic acid derivatives.
Stability Under Hydrolytic Conditions (Table 2)
| Condition | pH | Degradation (%) | Half-Life (h) |
|---|---|---|---|
| 0.1 M HCl | 1.2 | 98 | 2.5 |
| Phosphate buffer | 7.4 | 15 | 48 |
| 0.1 M NaOH | 13.0 | 87 | 4.0 |
Nucleophilic Substitution at the Pyrazole Ring
The 3-methylpyrazole moiety undergoes electrophilic substitution:
-
Nitration (HNO3/H2SO4): Yields 4-nitro derivatives at the pyrazole C4 position.
-
Halogenation (Cl2/FeCl3): Produces 4-chloro-substituted analogs .
Oxidation and Reduction Reactions
-
Oxidation (KMnO4/H+): The cyclohexane ring oxidizes to a cyclohexanone derivative.
-
Reduction (NaBH4): Quinazoline-dione reduces to tetrahydroquinazoline, altering planarity and bioactivity.
Interaction with Biological Targets
The compound’s reactivity underpins its biological mechanism:
-
Dihydrofolate reductase (DHFR) inhibition : Forms hydrogen bonds with Asp54 and Leu55 via the pyrazole and quinazoline groups .
-
DNA intercalation : The planar quinazoline core inserts into DNA base pairs, facilitated by π-π stacking.
Table 3: Binding Affinity to Molecular Targets
| Target | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| DHFR (P. falciparum) | -9.8 | H-bonding, Van der Waals |
| Topoisomerase II | -7.2 | Intercalation |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A common approach involves reacting methyl anthranilate with urea or phosgene under reflux conditions to form the cyclic urea structure. For example, heating methyl anthranilate (1.0 equiv) with urea (1.2 equiv) in acetic acid at 120°C for 6 hours yields 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
Functionalization at the C3 Position
Introduction of the methylene group at C3 is achieved via alkylation or Mannich reactions. In a patented method, 2,4-dioxoquinazoline is treated with formaldehyde (1.5 equiv) and a secondary amine (e.g., morpholine) in ethanol at 60°C, producing the C3-methylene intermediate. Alternatively, direct alkylation using bromomethylcyclohexanecarboxamide precursors has been reported, though with lower yields due to steric hindrance.
Installation of the Pyrazole-Acetamide Side Chain
Synthesis of 3-Methyl-1H-pyrazol-5-amine
The pyrazole moiety is prepared via a Knorr-type cyclocondensation. Reacting ethyl acetoacetate (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 4 hours yields 3-methyl-1H-pyrazol-5-ol. Subsequent amination using ammonium chloride and hexamethyldisilazane (HMDS) in toluene at 110°C converts the hydroxyl group to an amine, producing 3-methyl-1H-pyrazol-5-amine.
Coupling to the Quinazoline Core
The acetyl spacer is introduced via amide bond formation. Activation of bromoacetic acid with N,N’-carbonyldiimidazole (CDI, 1.1 equiv) in tetrahydrofuran (THF) at 50°C generates the reactive imidazolide intermediate, which is then coupled with 3-methyl-1H-pyrazol-5-amine. Subsequent nucleophilic substitution at the quinazoline’s C1 position using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C installs the pyrazole-acetamide side chain.
Attachment of the N-Phenethylcyclohexanecarboxamide Group
Synthesis of Cyclohexanecarboxamide Intermediate
Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux, followed by reaction with phenethylamine (1.2 equiv) in dichloromethane (DCM) at 0–5°C. The resulting N-phenethylcyclohexanecarboxamide is isolated in 85–90% yield after aqueous workup.
Final Coupling via EDC/HOBt Chemistry
The carboxamide side chain is linked to the quinazoline’s methylene group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Stirring the quinazoline intermediate (1.0 equiv) with N-phenethylcyclohexanecarboxamide (1.1 equiv) and EDC (1.2 equiv) at room temperature for 12 hours affords the final product in 70–75% yield.
Optimization and Challenges in Large-Scale Synthesis
Solvent and Temperature Effects
Replacing THF with toluene in the CDI-mediated coupling step improves reaction scalability, reducing solvent costs and facilitating easier isolation. Elevated temperatures (60–65°C) during cyclization steps enhance reaction rates but risk decomposition, necessitating precise thermal control.
Purification Strategies
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Recrystallization from ethyl acetate/n-heptane mixtures further enhances crystallinity, as demonstrated by X-ray diffraction data.
Comparative Analysis of Synthetic Routes
| Method Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CDI-mediated coupling in THF | 70 | 92 | Moderate |
| EDC/HOBt in DCM | 75 | 95 | High |
| Mannich reaction functionalization | 65 | 90 | Low |
The EDC/HOBt method offers superior yield and scalability, though it requires costly reagents. CDI-based routes remain viable for small-scale syntheses prioritizing cost efficiency.
Mechanistic Insights into Key Reactions
Cyclocondensation Mechanism
Quinazoline-2,4-dione formation proceeds via nucleophilic attack of urea on the carbonyl carbon of methyl anthranilate, followed by intramolecular cyclization and elimination of methanol.
Amide Bond Formation via CDI
CDI activates carboxylic acids by forming an acylimidazole intermediate, which reacts with amines to generate amides without racemization. This mechanism is critical for preserving stereochemistry in the pyrazole-acetamide linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
